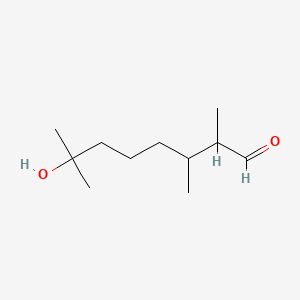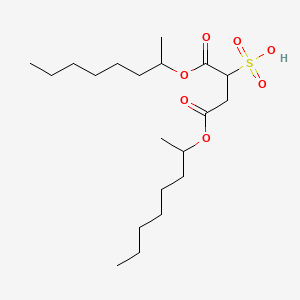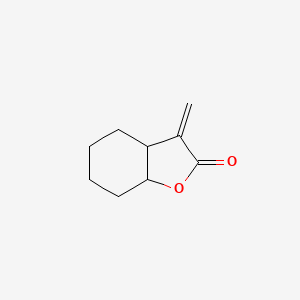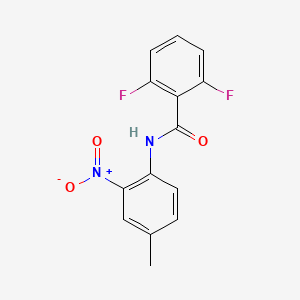
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 3 and 5 and a methoxyphenyl group at position 1, exhibits unique chemical properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxyphenylhydrazine with 3,5-dibromo-1,3-diketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-1H-pyrazole: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
3,5-Dichloro-1-(2-methoxyphenyl)pyrazole: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.
1-(2-Methoxyphenyl)-3,5-dimethylpyrazole:
Uniqueness: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct reactivity and biological properties
Eigenschaften
Molekularformel |
C10H8Br2N2O |
|---|---|
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
3,5-dibromo-1-(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H8Br2N2O/c1-15-8-5-3-2-4-7(8)14-10(12)6-9(11)13-14/h2-6H,1H3 |
InChI-Schlüssel |
BIIWLSPKACIEGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


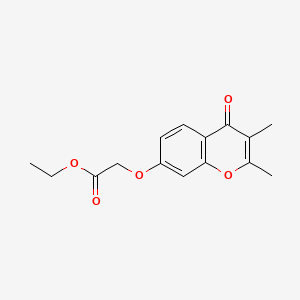
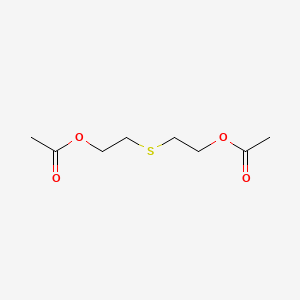
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)

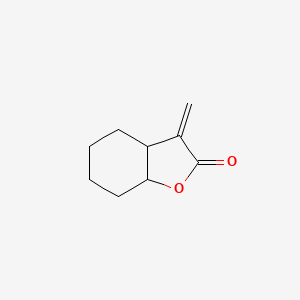

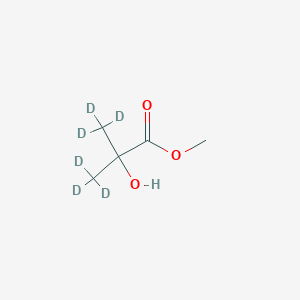
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
